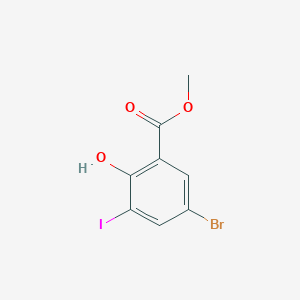

Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Descripción general

Descripción

“Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is a chemical compound with the CAS Number 18071-51-7 . It has a linear formula of C8H6BrIO3 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is represented by the InChI code1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 . The molecular weight of the compound is 356.94 . Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-hydroxy-3-iodobenzoate” is a solid compound with a melting point range of 126 - 128 degrees Celsius . The compound has a molecular weight of 356.94 .Aplicaciones Científicas De Investigación

1. In Vitro Study of α-Glucosidase and α-Amylase Inhibitors

- Summary : A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones were synthesized and evaluated for their inhibitory effect against α-glucosidase and α-amylase activities .

- Methods : The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro .

- Results : Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some compounds also showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .

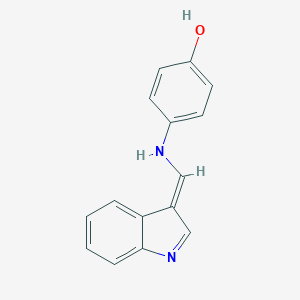

2. Synthesis of Indole Derivatives

- Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .

- Methods : The specific methods of synthesis for indole derivatives are not provided in the source .

- Results : The application of indole derivatives as biologically active compounds has shown various biologically vital properties .

3. Detection of Anions and Antimicrobial Activity

- Summary : The title compound was evaluated for its ability to detect anions in DMSO and on a solid surface and for its antimicrobial activity against several common microorganisms .

- Methods : The molecular structure of the compound was confirmed using NMR and FTIR .

- Results : The results of the study are not provided in the source .

4. Anti-inflammatory Activity

- Summary : A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones were synthesized and evaluated for their potential anti-inflammatory activity .

- Methods : The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro .

- Results : Some compounds showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .

5. Treatment and Prophylaxis of Hepatitis B Virus Disease

- Summary : 3-Bromo-2-hydroxy-5-methylbenzaldehyde, a compound similar to Methyl 5-bromo-2-hydroxy-3-iodobenzoate, is used as a reagent in the preparation of flavone derivatives for the treatment and prophylaxis of hepatitis B virus disease .

- Methods : The specific methods of synthesis for these flavone derivatives are not provided in the source .

- Results : The results of the study are not provided in the source .

6. Biological and Sensing Applications

- Summary : A Schiff base, (E)-3- ((5-bromo-2-hydroxy-3-methoxycyclohexa-1, 3-dienyl)methyleneamino)-6- (hydroxymethyl)-tetrahydro-2 H -pyran-2,4,5-triol, was synthesized and evaluated for its biological and sensing applications .

- Methods : The specific methods of synthesis for this Schiff base are not provided in the source .

- Results : The results of the study are not provided in the source .

4. Anti-inflammatory Activity

- Summary : A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones were synthesized and evaluated for their potential anti-inflammatory activity .

- Methods : The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro .

- Results : Some compounds showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .

5. Treatment and Prophylaxis of Hepatitis B Virus Disease

- Summary : 3-Bromo-2-hydroxy-5-methylbenzaldehyde, a compound similar to Methyl 5-bromo-2-hydroxy-3-iodobenzoate, is used as a reagent in the preparation of flavone derivatives for the treatment and prophylaxis of hepatitis B virus disease .

- Methods : The specific methods of synthesis for these flavone derivatives are not provided in the source .

- Results : The results of the study are not provided in the source .

6. Biological and Sensing Applications

- Summary : A Schiff base, (E)-3- ((5-bromo-2-hydroxy-3-methoxycyclohexa-1, 3-dienyl)methyleneamino)-6- (hydroxymethyl)-tetrahydro-2 H -pyran-2,4,5-triol, was synthesized and evaluated for its biological and sensing applications .

- Methods : The specific methods of synthesis for this Schiff base are not provided in the source .

- Results : The results of the study are not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

methyl 5-bromo-2-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSVFOUMITYFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394253 | |

| Record name | methyl 5-bromo-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-hydroxy-3-iodobenzoate | |

CAS RN |

18071-51-7 | |

| Record name | methyl 5-bromo-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

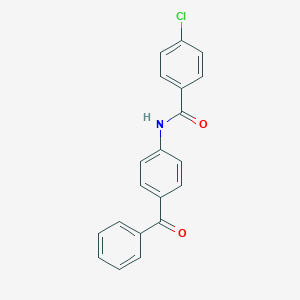

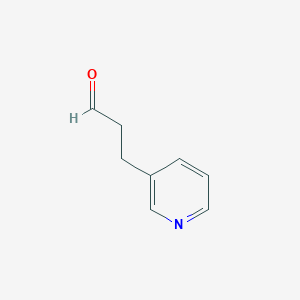

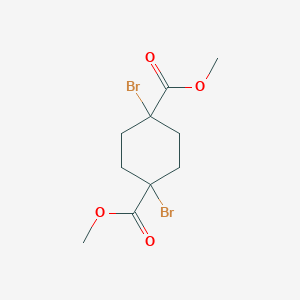

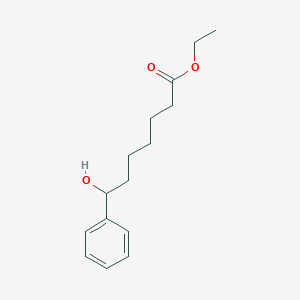

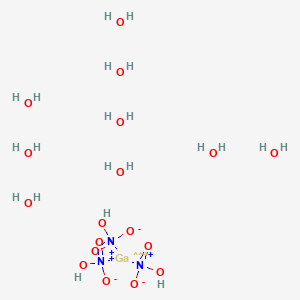

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)

![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)

![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)